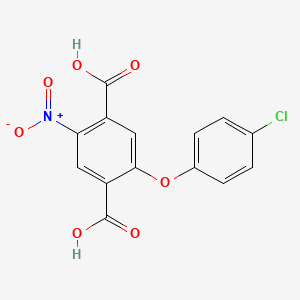![molecular formula C23H28N4O B5516246 N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole-piperidine derivatives typically involves multi-step chemical reactions that combine benzimidazole with piperidine structures through various chemical linkages. An example includes the synthesis of 2-piperidin-4-yl-benzimidazoles, which have been evaluated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria (He et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzimidazole ring connected to a piperidine ring, often through an ethylene bridge. The structural analysis includes techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular configuration and to elucidate the positioning of substituents around the core structure (Mamedov et al., 2022).
Chemical Reactions and Properties
Benzimidazole-piperidine derivatives engage in various chemical reactions, reflecting their chemical properties. These properties are influenced by the functional groups attached to the benzimidazole and piperidine rings. For instance, modifications on the piperidine nitrogen or the incorporation of heteroatoms can significantly alter the compound's reactivity and interaction with biological targets (Ravula et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application in medicinal chemistry. The solubility, for instance, can be enhanced by modifying the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, which also affects oral absorption (Shibuya et al., 2018).
Applications De Recherche Scientifique
Prokinetic Agents
Benzimidazole derivatives, including those related to the structure of Cinitapride, have been synthesized and evaluated for their anti-ulcerative and prokinetic activities. The incorporation of the benzimidazole moiety into Cinitapride, a known prokinetic benzamide derivative, has shown potential in enhancing its activity as an anti-ulcerative agent (G. Srinivasulu et al., 2005).
Antibacterial Activities
2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their broad-spectrum antibacterial activities. Certain compounds within this class have demonstrated effective inhibition of bacterial growth, particularly against clinically important Gram-positive and Gram-negative bacteria, including enterococci, suggesting a new class of potential antibacterial agents (Yun He et al., 2003).
Neuropeptide Y Y1 Receptor Antagonists
A series of novel benzimidazoles derived from indole have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, with the goal of developing anti-obesity drugs. This research highlights the importance of the piperidine ring and its substitution for maximizing affinity for the Y1 receptor, offering insights into the development of new therapeutic agents (H. Zarrinmayeh et al., 1998).
Antinociceptive Activities
Benzimidazole-piperidine derivatives have been synthesized and their antinociceptive activities assessed. The compounds showed centrally mediated antinociceptive activities, with specific derivatives also indicating additional peripherally mediated effects. This research contributes to the development of potent antinociceptive agents (Ümide Demir Özkay et al., 2017).
Antihistaminic Activity
The synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines have been investigated, revealing potent antihistaminic properties after oral administration in animal models. This research opens pathways for the development of new antihistaminic agents with improved efficacy (F. Janssens et al., 1985).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-2-27(14-12-22-25-20-10-3-4-11-21(20)26-22)23(28)18-8-5-7-17(15-18)19-9-6-13-24-16-19/h3-5,7-8,10-11,15,19,24H,2,6,9,12-14,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAAUWAQRRRLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=NC2=CC=CC=C2N1)C(=O)C3=CC=CC(=C3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)
